molecular formula C28H32O5S2 B12844012 (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol

(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol

Cat. No.: B12844012
M. Wt: 512.7 g/mol
InChI Key: CLFIBAVCPNIUHE-FXSWLTOZSA-N
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Description

(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol typically involves multiple steps, including the formation of the dithiane ring, the protection of hydroxyl groups, and the introduction of the trityloxy group. Common reagents used in these steps include:

    Dithiane Formation: This step often involves the reaction of a dithiol with a carbonyl compound under acidic conditions.

    Hydroxyl Protection: Hydroxyl groups can be protected using trityl chloride in the presence of a base such as pyridine.

    Final Assembly: The protected intermediates are then coupled under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of such complex organic compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dithiane ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the trityloxy group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced species.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties or as a precursor to bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal Modulation: It may modulate signaling pathways by interacting with receptors or other proteins.

    Chemical Reactivity: The compound’s reactivity with other molecules can lead to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(methoxy)pentane-1,2,3,4-tetraol: Similar structure but with a methoxy group instead of a trityloxy group.

    (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(benzyloxy)pentane-1,2,3,4-tetraol: Similar structure but with a benzyloxy group.

Uniqueness

The presence of the trityloxy group in (1R,2S,3R,4R)-1-(1,3-Dithian-2-yl)-5-(trityloxy)pentane-1,2,3,4-tetraol imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets.

Properties

Molecular Formula

C28H32O5S2

Molecular Weight

512.7 g/mol

IUPAC Name

(1R,2S,3R,4R)-1-(1,3-dithian-2-yl)-5-trityloxypentane-1,2,3,4-tetrol

InChI

InChI=1S/C28H32O5S2/c29-23(24(30)25(31)26(32)27-34-17-10-18-35-27)19-33-28(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,23-27,29-32H,10,17-19H2/t23-,24-,25+,26-/m1/s1

InChI Key

CLFIBAVCPNIUHE-FXSWLTOZSA-N

Isomeric SMILES

C1CSC(SC1)[C@@H]([C@H]([C@@H]([C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O

Canonical SMILES

C1CSC(SC1)C(C(C(C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O)O

Origin of Product

United States

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